Hsdvhk-NH2 (tfa)
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Overview
Description
Hsdvhk-NH2 (tfa) is a synthetic hexapeptide known for its role as an antagonist of the integrin αvβ3-vitronectin interaction. This compound has a high inhibitory concentration (IC50) of 1.74 pg/mL (2.414 pM) and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hsdvhk-NH2 (tfa) is synthesized through custom peptide synthesis techniques. The process involves the sequential addition of amino acids to form the hexapeptide chain. The reaction conditions typically include the use of solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a resin support .
Industrial Production Methods
Industrial production of Hsdvhk-NH2 (tfa) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Hsdvhk-NH2 (tfa) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted peptides with altered amino acid sequences .
Scientific Research Applications
Hsdvhk-NH2 (tfa) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential therapeutic applications in inhibiting tumor growth and metastasis by targeting integrin αvβ3
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
Mechanism of Action
Hsdvhk-NH2 (tfa) exerts its effects by binding to the integrin αvβ3 receptor, thereby inhibiting its interaction with vitronectin. This inhibition disrupts cell adhesion and migration processes, leading to reduced cell proliferation and induction of apoptosis. The molecular targets involved include the integrin αvβ3 receptor and downstream signaling pathways such as ERK1/2 and MEK .
Comparison with Similar Compounds
Similar Compounds
RGD Peptides: These peptides also target integrin receptors but have different amino acid sequences.
Cyclo(RGDfV): A cyclic peptide that inhibits integrin αvβ3 with a different binding affinity.
Cilengitide: A well-known integrin αvβ3 antagonist used in clinical trials
Uniqueness
Hsdvhk-NH2 (tfa) is unique due to its specific hexapeptide sequence and high inhibitory concentration, making it a potent antagonist of the integrin αvβ3-vitronectin interaction. Its ability to induce apoptosis and inhibit cell proliferation sets it apart from other similar compounds .
Properties
Molecular Formula |
C32H49F3N12O11 |
---|---|
Molecular Weight |
834.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H48N12O9.C2HF3O2/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16;3-2(4,5)1(6)7/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45);(H,6,7)/t18-,19-,20-,21-,22-,24-;/m0./s1 |
InChI Key |
NXLNTQABPGHCHK-JEBNABBPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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